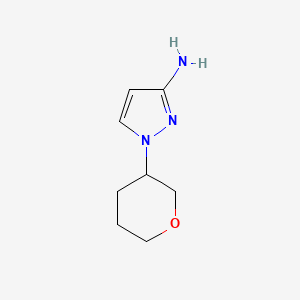

1-(Oxan-3-yl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(oxan-3-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-3-4-11(10-8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEQKPKPNWUCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxan 3 Yl 1h Pyrazol 3 Amine

Strategies for Pyrazole (B372694) Core Construction

The formation of the pyrazole ring is a cornerstone of the synthesis of 1-(Oxan-3-yl)-1H-pyrazol-3-amine. Several classical and modern methods are available for constructing this five-membered heterocyclic system.

Cycloaddition Reactions in Pyrazole Synthesis

While 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of pyrazoles, their direct application to form this compound is not extensively documented. In principle, this could involve the reaction of a nitrile imine with an appropriate alkyne. However, the generation of the required oxane-substituted nitrile imine and a suitable aminopropyne derivative would be necessary, which may present synthetic challenges.

Condensation Reactions Utilizing Hydrazine (B178648) Derivatives

A more prevalent and versatile approach for the synthesis of 3-aminopyrazoles involves the condensation of a hydrazine derivative with a β-functionalized nitrile. arkat-usa.orgchim.it This method offers a direct route to the desired pyrazole core.

One plausible pathway commences with the synthesis of the key intermediate, 3-hydrazinyl-tetrahydro-2H-pyran . This could potentially be synthesized from commercially available 3-hydroxytetrahydropyran via activation of the hydroxyl group (e.g., conversion to a tosylate or halide) followed by nucleophilic substitution with hydrazine.

Once 3-hydrazinyl-tetrahydro-2H-pyran is obtained, it can be reacted with a suitable β-ketonitrile, such as 3-oxopropanenitrile , to yield the target molecule. The reaction proceeds via initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. chim.itchemicalbook.com The regioselectivity of this cyclization is a critical factor. The reaction of a monosubstituted hydrazine with an unsymmetrical β-dicarbonyl or equivalent can lead to a mixture of regioisomers. In the case of 3-oxopropanenitrile, the reaction with 3-hydrazinyl-tetrahydropyran would likely favor the formation of this compound due to the differing reactivity of the ketone and nitrile functionalities. nih.gov

A general representation of this synthetic approach is depicted below:

Scheme 1: Synthesis via Condensation of a Hydrazine Derivative

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Hydroxytetrahydropyran | 1. TsCl, Pyridine2. Hydrazine hydrate | 3-Hydrazinyl-tetrahydro-2H-pyran |

| 2 | 3-Hydrazinyl-tetrahydro-2H-pyran, 3-Oxopropanenitrile | Acetic acid, Ethanol, Heat | This compound |

One-Pot Multicomponent Reactions for Pyrazole Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single synthetic operation. longdom.orgpreprints.orgresearchgate.net A potential MCR for the synthesis of this compound could involve the reaction of an aldehyde, malononitrile (B47326), and 3-hydrazinyl-tetrahydro-2H-pyran .

In a typical scenario, the aldehyde and malononitrile would first undergo a Knoevenagel condensation to form an α,β-unsaturated dinitrile. Subsequent Michael addition of the hydrazine derivative to the double bond, followed by intramolecular cyclization and tautomerization, would lead to the formation of the substituted pyrazole. The choice of catalyst and reaction conditions is crucial for the success of such MCRs. longdom.org

N-Substitution Approaches for Pyrazole Derivatives

An alternative strategy involves the initial synthesis of the parent 3-aminopyrazole (B16455) followed by the introduction of the oxan-3-yl group at the N1 position.

Regioselective Alkylation and Arylation Techniques at the N1 Position

The direct N-alkylation of 3-aminopyrazole with a suitable oxane-based electrophile, such as 3-bromotetrahydropyran or 3-tosyloxytetrahydropyran , presents a straightforward route to the target molecule. However, a significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2). acs.org

The regiochemical outcome of the alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used. acs.orguab.cat In the case of 3-aminopyrazole, the amino group can direct the alkylation. Generally, in the presence of a base, the N1 position is sterically more accessible and often favored. The use of specific catalysts or enzymatic methods has also been shown to achieve high regioselectivity in pyrazole alkylations. nih.gov

Table 1: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Influence on Regioselectivity | Example |

| Steric Hindrance | Alkylation often favors the less sterically hindered nitrogen atom (N1). | Bulky substituents on the pyrazole ring can direct alkylation to the less hindered nitrogen. |

| Base | The choice of base can influence the position of deprotonation and subsequent alkylation. | Stronger bases may lead to different regioselectivity compared to weaker bases. |

| Solvent | The polarity of the solvent can affect the reaction pathway and regioselectivity. | Aprotic solvents are commonly used for N-alkylation reactions. |

| Catalyst | Certain metal catalysts or enzymes can direct the alkylation to a specific nitrogen atom. nih.gov | Rhodium or copper catalysts have been used for regioselective N-arylation. |

Functionalization of Pyrazole Nitrogen Atoms

Beyond simple alkylation, other methods for functionalizing the pyrazole nitrogen can be considered. For instance, copper-catalyzed N-arylation or N-vinylation reactions have been developed for pyrazoles. While not directly applicable to the synthesis of an N-oxanyl derivative, these methods highlight the diverse possibilities for modifying the pyrazole core.

Synthesis of the Oxan-3-yl (Tetrahydropyran-3-yl) Moiety Precursors

Common methods for synthesizing tetrahydropyran (B127337) rings involve intramolecular cyclization of linear precursors. One widely used approach is the intramolecular hydroalkoxylation of γ-hydroxy olefins, which can be catalyzed by various transition metals like platinum or cobalt. organic-chemistry.org Another prevalent method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org This reaction proceeds through a Prins-type mechanism to stereoselectively yield highly substituted tetrahydropyran structures. organic-chemistry.org

Furthermore, the reaction of 1,5-diols with reagents such as cerium ammonium (B1175870) nitrate (B79036) can effectively produce tetrahydropyran derivatives in high yields and with significant stereoselectivity. organic-chemistry.org For the specific synthesis of a precursor suitable for attachment to the pyrazole nitrogen, a key intermediate would be 3-hydrazinyltetrahydropyran or a derivative thereof. This can be prepared from a corresponding 3-hydroxytetrahydropyran or 3-halotetrahydropyran, which is then converted to the hydrazine moiety through standard functional group interconversions.

Integrated Synthetic Pathways for this compound

The core of the synthesis for this compound involves the construction of the N-substituted pyrazole ring. The most common and direct method for this is the cyclocondensation reaction between a substituted hydrazine and a 1,3-dielectrophilic compound. chim.itnih.gov

In this specific synthesis, the key reactants are tetrahydropyran-3-ylhydrazine and a suitable three-carbon synthon containing a nitrile group, which is essential for forming the 3-amino functionality on the pyrazole ring. chim.it A frequently used synthon for this purpose is a β-ketonitrile or a derivative of cyanoacetic acid. chim.it

The general pathway proceeds as follows:

Hydrazone Formation: The more nucleophilic nitrogen of the tetrahydropyran-3-ylhydrazine initially attacks the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. chim.it

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. chim.it

Tautomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to yield the stable, aromatic 3-aminopyrazole ring.

An alternative to β-ketonitriles is the use of α,β-unsaturated nitriles, such as 3-aminocrotononitrile. nih.gov The reaction of an arylhydrazine with 3-aminocrotonitrile, often facilitated by microwave irradiation, can produce 1-aryl-1H-pyrazole-5-amines in moderate to excellent yields. nih.gov A similar strategy, substituting the arylhydrazine with tetrahydropyran-3-ylhydrazine, provides a direct route to the target molecule. The use of monosubstituted hydrazines like tetrahydropyran-3-ylhydrazine can lead to the formation of regioisomers (3-aminopyrazoles and 5-aminopyrazoles), and the reaction conditions must be controlled to favor the desired 3-amino isomer. chim.it

Optimization of Reaction Conditions and Yields in Pyrazole Amine Synthesis

Optimizing the synthesis of pyrazole amines is crucial for achieving high yields and purity. Several factors, including catalysts, solvents, temperature, and reaction methodology, have been systematically studied to enhance the efficiency of pyrazole formation. nih.govmdpi.comresearchgate.net

Catalysis: The choice of catalyst is paramount. While some pyrazole syntheses proceed under acidic or basic conditions without a metal catalyst, many modern methods employ transition metals to improve efficiency and regioselectivity. chim.it Copper salts, such as Cu(OTf)₂, have been shown to be effective, affording yields around 60% in certain pyrazole syntheses, whereas other catalysts like Fe(OTf)₃ may be unproductive. nih.gov Silver-catalyzed reactions have also been reported to produce pyrazole derivatives in moderate to excellent yields. mdpi.com Nickel and palladium catalysts are also utilized in various pyrazole synthesis protocols. organic-chemistry.org

Solvent and Base Selection: The reaction solvent plays a significant role. For instance, in some copper-catalyzed reactions, toluene (B28343) is a superior solvent compared to THF or dioxane, which result in poor yields. nih.gov In other cases, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used. nih.govacs.org The choice of base is also critical; potassium carbonate (K₂CO₃) has been found to be more effective than alternatives like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). nih.gov

Temperature and Reaction Time: Temperature is a key parameter to control. Increasing the reaction temperature, for example to 60 °C, can improve yields, but further increases may lead to a decrease in product formation due to decomposition or side reactions. nih.govmdpi.com Modern techniques aim for short reaction times, with some procedures being completed in as little as 1.5 hours. acs.orgnih.gov

Non-Conventional Methods: The application of microwave irradiation and ultrasound has emerged as an energy-efficient way to accelerate reactions and increase yields. researchgate.netnih.gov Microwave-assisted synthesis can significantly reduce reaction times, often to just a few minutes, while providing moderate to excellent yields of aminopyrazoles. nih.gov Ultrasound irradiation, often in an aqueous medium, can also promote the efficient synthesis of pyrazole derivatives with high yields. nih.gov

The table below summarizes the optimization of various parameters in related pyrazole amine syntheses.

| Parameter | Variation | Observation | Yield (%) | Reference |

| Catalyst | Cu(OTf)₂ | Effective for the reaction. | 60 | nih.gov |

| Fe(OTf)₃ | Unproductive. | - | nih.gov | |

| AgOTf (1 mol%) | Highly efficient for heterocyclization. | up to 99 | mdpi.com | |

| Solvent | Toluene | Good yield. | 60 | nih.gov |

| THF / Dioxane | Poor yield. | - | nih.gov | |

| N,N-dimethylacetamide | High yields at room temperature. | 59-98 | mdpi.com | |

| Ethanol | Lower yield compared to other solvents. | Low | beilstein-archives.org | |

| Base | K₂CO₃ | More effective than other bases. | - | nih.gov |

| NaH / KOt-Bu | Less effective. | - | nih.gov | |

| Temperature | 60 °C | Improved yield. | - | nih.govmdpi.com |

| > 60 °C | Lower yield. | - | nih.govmdpi.com | |

| Room Temperature | Effective with specific solvent/catalyst systems. | 59-98 | mdpi.com | |

| Methodology | Microwave Irradiation | Rapid reaction (10 min). | Moderate to Excellent | nih.gov |

| Ultrasound Irradiation | Efficient synthesis in water. | Favorable to Excellent | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Oxan 3 Yl 1h Pyrazol 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-(Oxan-3-yl)-1H-pyrazol-3-amine, a combination of ¹H NMR, ¹³C NMR, and heteronuclear correlation techniques would be employed to assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the oxane ring, and the amino group.

The pyrazole ring protons, H-4 and H-5, would appear as doublets in the aromatic region, typically between δ 5.5 and 7.5 ppm. The coupling constant between these two protons (J4,5) would be in the range of 2-3 Hz, which is characteristic of vicinal coupling in a pyrazole ring. The proton at C5 is generally shifted downfield compared to the proton at C4.

The protons of the oxane ring would resonate in the aliphatic region, typically between δ 1.5 and 4.5 ppm. The methine proton at the C-3 position, attached to the pyrazole nitrogen, would likely be the most downfield of the oxane protons due to the deshielding effect of the adjacent nitrogen atom. The methylene (B1212753) protons of the oxane ring would exhibit complex splitting patterns due to geminal and vicinal couplings.

The amino group protons (-NH₂) are expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but would likely be observed in the range of δ 4.0-6.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Pyrazole) | ~ 5.7 | d | ~ 2.5 |

| H-5 (Pyrazole) | ~ 7.3 | d | ~ 2.5 |

| NH₂ | ~ 5.0 | br s | - |

| H-3' (Oxane) | ~ 4.3 | m | - |

| Oxane CH₂ | 1.8 - 4.0 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The pyrazole ring carbons are expected to resonate in the aromatic region. C-3, bonded to the amino group, would be the most downfield of the pyrazole carbons, likely appearing around δ 150-160 ppm. C-5 would be expected around δ 130-140 ppm, and C-4 around δ 90-100 ppm.

The carbons of the oxane ring would appear in the aliphatic region. The C-3' carbon, attached to the pyrazole nitrogen, is anticipated to be in the range of δ 50-60 ppm. The other oxane carbons would resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~ 155 |

| C-5 (pyrazole) | ~ 135 |

| C-4 (pyrazole) | ~ 95 |

| C-3' (Oxane) | ~ 55 |

| C-2', C-4', C-5', C-6' (Oxane) | 25 - 70 |

Note: These are predicted values.

Heteronuclear Correlation (HETCOR) Spectroscopy

To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial. An HSQC spectrum would show correlations between directly bonded protons and carbons. For instance, it would link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₈H₁₃N₃O, the expected exact mass can be calculated. uni.lu

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for N-substituted pyrazoles involve cleavage of the N-substituent bond and fragmentation of the heterocyclic ring. For the title compound, a significant fragment would likely correspond to the loss of the oxanyl group. The fragmentation of amines often involves alpha-cleavage, which could lead to characteristic ions. libretexts.org

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₄N₃O⁺ | 168.1131 |

| [M+Na]⁺ | C₈H₁₃N₃NaO⁺ | 190.0951 |

Note: These are predicted values from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds. The amino group should give rise to two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrazole ring would appear around 3100 cm⁻¹, while the aliphatic C-H stretches of the oxane ring would be observed in the 2850-3000 cm⁻¹ region.

The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the ether linkage in the oxane ring should be present in the 1050-1150 cm⁻¹ range. nih.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | ~ 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Pyrazole Ring (C=C, C=N) | Stretch | 1400 - 1650 |

| Ether (C-O-C) | Stretch | 1050 - 1150 |

Note: These are predicted values based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, analysis of related structures provides insight into the likely solid-state conformation.

Analysis of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the distinct geometries of its two constituent rings. The pyrazole ring, being an aromatic heterocycle, is fundamentally planar. numberanalytics.com The oxane (tetrahydropyran) ring, however, is a saturated heterocycle and adopts a non-planar conformation to minimize steric and torsional strain.

Oxane Ring Conformation: The oxane ring typically assumes a stable chair conformation. In this arrangement, the substituents on the ring can occupy either axial or equatorial positions. For a 3-substituted oxane, the substituent (in this case, the pyrazol-1-yl group) would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, thereby achieving greater thermodynamic stability.

Pyrazole Ring Geometry: The 1H-pyrazole ring is an aromatic, five-membered heterocycle characterized by a planar structure. wikipedia.org The bond lengths and angles within the ring are consistent with a delocalized π-electron system.

Below is a table of predicted bond lengths and angles for the core pyrazole structure, based on data from analogous compounds.

| Parameter | Value | Description |

| N1-N2 Bond | ~1.34 Å | Length of the nitrogen-nitrogen single bond. |

| N2-C3 Bond | ~1.33 Å | Bond between pyrazole nitrogen and carbon. |

| C3-C4 Bond | ~1.40 Å | Carbon-carbon bond within the pyrazole ring. |

| C4-C5 Bond | ~1.38 Å | Carbon-carbon bond within the pyrazole ring. |

| C5-N1 Bond | ~1.35 Å | Bond between pyrazole carbon and nitrogen. |

| C3-N(amine) | ~1.37 Å | Bond connecting the amine group to the ring. |

| N1-C(oxane) | ~1.48 Å | Bond connecting the pyrazole and oxane rings. |

This is an interactive data table. Users can sort and filter the data as needed.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily dictated by a network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the -NH2 group and the pyrazole N-H tautomer) and acceptors (the pyrazole ring nitrogen and the oxane ring oxygen).

Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the pyridine-like nitrogen atom of the pyrazole ring of an adjacent molecule. nih.gov This interaction often leads to the formation of dimers or infinite chains, which are common motifs in the crystal structures of aminopyrazoles. nih.govcardiff.ac.uk Furthermore, the oxygen atom in the oxane ring can act as a hydrogen bond acceptor (N-H···O), creating additional links between molecules and strengthening the crystal lattice. cardiff.ac.uk

A study of related pyrazole derivatives showed that N-H···N bonds can result in N···N distances of approximately 2.82 to 2.97 Å. nih.gov Such interactions are fundamental to the self-assembly of pyrazole-containing molecules in the solid state. nih.gov

Dihedral Angle Analysis of Substituted Ring Systems

The rotational freedom around the C-N single bond connecting the oxane and pyrazole rings is a key structural feature. The relative orientation of the two rings is defined by the dihedral angle between the plane of the pyrazole ring and a plane defined by atoms of the oxane ring.

In crystallographic studies of analogous N-aryl pyrazoles, the dihedral angle between the pyrazole ring and a substituted phenyl ring can vary significantly, ranging from approximately 22° to over 40°. nih.gov This variation indicates that the rotation around the N-aryl bond is influenced by both electronic effects and the demands of efficient crystal packing.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound, thereby verifying its purity and composition. For this compound, with the molecular formula C₈H₁₃N₃O, the theoretical elemental composition can be calculated from its molecular weight (167.21 g/mol ). uni.lunih.gov

The analysis involves combusting a sample of the compound and precisely measuring the resultant amounts of carbon dioxide, water, and nitrogen gas. These measurements are then used to determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The percentage of Oxygen (O) is typically determined by difference.

The expected results for a pure sample are compared against the theoretically calculated values. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and purity. nih.govnih.gov

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 57.47 |

| Hydrogen | H | 7.84 |

| Nitrogen | N | 25.13 |

| Oxygen | O | 9.57 |

This interactive table presents the theoretical elemental composition of the title compound.

Computational and Theoretical Investigations of 1 Oxan 3 Yl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular characteristics of novel compounds. For 1-(Oxan-3-yl)-1H-pyrazol-3-amine, DFT methods can provide significant insights into its geometry, electronic properties, and spectroscopic behavior. Such studies are typically performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net

Prediction of Optimized Molecular Geometry and Electronic Structure

DFT calculations can predict the most stable three-dimensional arrangement of atoms in the this compound molecule. This optimized geometry corresponds to the lowest energy conformation of the compound. Key predicted structural parameters would include bond lengths, bond angles, and dihedral angles. For instance, the N-N bond length within the pyrazole (B372694) ring is a critical parameter that influences the ring's electronic properties. In similar pyrazole derivatives, this bond length has been calculated to be around 1.337 Å. researchgate.net

The electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| N-N Bond Length (pyrazole) | 1.34 Å |

| C-N Bond Length (pyrazole-oxan) | 1.45 Å |

| C=C Bond Length (pyrazole) | 1.39 Å |

| C-O Bond Length (oxan) | 1.43 Å |

| Pyrazole Ring Planarity | Near Planar |

Note: The data in this table is hypothetical and based on typical values for similar structures as determined by DFT calculations.

Theoretical Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can also be used to predict the spectroscopic properties of this compound. This includes the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman). These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. nih.govdntb.gov.ua

The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. For example, the N-H stretching frequency of the amine group and the C=N stretching frequency of the pyrazole ring are characteristic vibrations that can be predicted. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Pyrazole-H: 7.5-8.0, Oxan-H: 3.5-4.5, NH₂: 5.0-5.5 |

| ¹³C NMR Chemical Shifts (ppm) | Pyrazole-C: 110-150, Oxan-C: 60-80 |

| Key IR Vibrational Frequencies (cm⁻¹) | N-H Stretch: 3300-3500, C-H Stretch: 2850-3000, C=N Stretch: 1580-1620, C-O Stretch: 1050-1150 |

Note: The data in this table is hypothetical and based on typical values for similar structures as determined by DFT calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Conformations within Biological Targets

Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. The algorithm explores various possible conformations of the ligand and its orientation within the binding pocket, scoring each pose based on a set of energy functions. The resulting binding mode reveals how the ligand fits into the active site and which parts of the molecule are in close proximity to the protein's residues. nih.gov

Assessment of Binding Affinities and Interaction Energies

A key output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target. nih.gov These calculations help in ranking potential drug candidates and prioritizing them for further experimental testing. The interaction energy is a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, and hydrogen bonding.

Identification of Key Amino Acid Residues Involved in Binding

By analyzing the predicted binding pose, it is possible to identify the specific amino acid residues of the target protein that are involved in key interactions with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amine group and the nitrogen atoms of the pyrazole ring are likely to act as hydrogen bond donors or acceptors, while the oxan ring may engage in hydrophobic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Outcome |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | ASP 145, LYS 72, LEU 23 |

| Types of Interactions | Hydrogen bond with ASP 145 (via amine group), Hydrogen bond with LYS 72 (via pyrazole nitrogen), Hydrophobic interaction with LEU 23 (via oxan ring) |

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies for this compound are not publicly available.

Molecular Dynamics (MD) Simulations for System Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its dynamic behavior, particularly in a biological context.

Evaluation of Ligand-Protein Complex Stability Over Time

A crucial application of MD simulations is to assess the stability of a ligand when bound to a protein target. nih.gov In a hypothetical scenario where this compound is identified as a potential inhibitor of a specific enzyme, MD simulations could be employed to model the ligand-protein complex. The simulation would track the atomic coordinates of the system over a set period, typically nanoseconds to microseconds.

Analysis of Conformational Changes and Flexibility

MD simulations also allow for the analysis of the conformational flexibility of this compound and its impact on the protein target. The oxane ring and the rotatable bond connecting it to the pyrazole ring allow for various conformations. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states of the ligand within the binding pocket.

Furthermore, root-mean-square fluctuation (RMSF) calculations can pinpoint which regions of the protein and the ligand are the most flexible. Understanding these dynamics is critical, as the flexibility of both the ligand and the protein can influence binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govej-chem.org

Correlation of Structural Features with Observed Biological Activities

For a series of pyrazole analogs that includes this compound, a QSAR study would begin by calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges).

Once the biological activity (such as IC50 values against a particular target) of these compounds is experimentally determined, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the activity. nih.govacs.org This model can reveal which structural features are most important for the observed biological effect. For instance, the model might indicate that the presence of the oxane ring or the specific substitution pattern on the pyrazole is crucial for activity.

Development of Predictive Models for Analog Design

A validated QSAR model can be a powerful predictive tool. It can be used to estimate the biological activity of newly designed analogs of this compound before they are synthesized. This predictive capability allows computational chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process. The insights gained from the QSAR model regarding favorable and unfavorable structural features guide the rational design of more potent and selective analogs.

In Silico Pharmacokinetic Predictions (ADMET Profiling)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic and safety properties of a compound. gjpb.de Various computational models, often based on large datasets of existing drugs, can be used to estimate these properties for this compound.

Below is a hypothetical ADMET profile for this compound, based on the types of data typically generated by predictive software.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal wall. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which is favorable for bioavailability. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A moderate fraction of the compound is expected to be bound to plasma proteins, with a significant unbound fraction available to exert its effect. |

| Blood-Brain Barrier Penetration | Low to Moderate | The compound may have limited ability to cross into the central nervous system. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Unlikely | Low potential to interfere with the metabolism of other drugs metabolized by this major enzyme. |

| CYP450 3A4 Inhibition | Unlikely | Low potential to interfere with the metabolism of a wide range of co-administered drugs. |

| Excretion | ||

| Renal Organic Cation Transporter | Unlikely to be a substrate | Excretion is less likely to be dominated by active renal secretion via this transporter. |

| Toxicity | ||

| AMES Mutagenicity | Negative | The compound is not predicted to be mutagenic. |

| hERG Inhibition | Low Risk | Low likelihood of causing cardiac arrhythmias. |

| Hepatotoxicity | Low Risk | The compound is not predicted to cause liver damage. |

It is important to emphasize that these are predicted values and would require experimental validation. However, such in silico profiling is invaluable for identifying potential liabilities early in the drug development pipeline and for guiding the design of compounds with more favorable pharmacokinetic profiles. nih.gov

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug molecule are fundamentally governed by its physicochemical properties. Key parameters that influence these processes include lipophilicity, molecular size, polarity, and hydrogen bonding capacity. Computational models are frequently used to estimate these properties for new chemical entities like this compound.

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of its ability to permeate biological membranes. A predicted XlogP value of 0.2 has been reported for this compound, suggesting a relatively hydrophilic nature. researchgate.net This value indicates that the compound is likely to have good solubility in aqueous environments, such as the gastrointestinal tract, which is a favorable characteristic for absorption.

The topological polar surface area (TPSA) is another vital descriptor that correlates with a molecule's transport properties. It is defined as the sum of the surface areas of polar atoms, primarily oxygen and nitrogen, in a molecule. wikipedia.org For a close isomer, 1-(oxan-2-yl)-1H-pyrazol-4-amine, a TPSA of 53.1 Ų has been computationally determined. nih.gov This value is well within the range generally associated with good intestinal absorption and cell permeability. wikipedia.org

A summary of the predicted physicochemical properties relevant to absorption and distribution is presented in the table below.

| Property | Predicted Value | Significance for Absorption and Distribution |

| Molecular Formula | C₈H₁₃N₃O | Provides the elemental composition of the molecule. |

| Molecular Weight | ~167.21 g/mol | Influences diffusion and transport across membranes. |

| XlogP | 0.2 researchgate.net | Indicates good hydrophilicity, favoring solubility in the GI tract. |

| Topological Polar Surface Area (TPSA) | ~53.1 Ų | Suggests good intestinal absorption and cell permeability. |

| Hydrogen Bond Donors | ~1 | Contributes to the molecule's polarity and solubility. |

| Hydrogen Bond Acceptors | ~4 | Influences interactions with aqueous environments. |

Note: Some values are based on the closely related isomer 1-(oxan-2-yl)-1H-pyrazol-4-amine and are considered estimates for this compound.

Assessment of Drug-Likeness and Oral Bioavailability

The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug. This evaluation is often guided by a set of rules derived from the analysis of known drugs. The most well-known of these is Lipinski's Rule of Five, which establishes a set of simple physicochemical parameter thresholds for good oral bioavailability.

The predicted properties of this compound can be evaluated against Lipinski's Rule of Five:

Molecular Weight ≤ 500 g/mol : The estimated molecular weight of ~167.21 g/mol is well below this threshold.

logP ≤ 5: The predicted XlogP of 0.2 is comfortably within this limit. researchgate.net

Hydrogen Bond Donors ≤ 5: The estimated count of one hydrogen bond donor satisfies this rule.

Hydrogen Bond Acceptors ≤ 10: The estimated count of four hydrogen bond acceptors meets this criterion.

As the compound does not violate any of Lipinski's rules, it is predicted to have good absorption and permeation characteristics, which are prerequisites for oral bioavailability.

Another important guideline is Veber's Rule, which considers the number of rotatable bonds and the TPSA. For good oral bioavailability, a compound should have a TPSA of ≤ 140 Ų and ≤ 10 rotatable bonds. With an estimated TPSA of ~53.1 Ų, this compound adheres to the polarity aspect of this rule, further supporting its potential as an orally administered therapeutic agent.

The table below summarizes the drug-likeness assessment for this compound.

| Drug-Likeness Rule | Parameter | Predicted Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | ~167.21 g/mol | Yes |

| logP | 0.2 researchgate.net | Yes | |

| Hydrogen Bond Donors | ~1 | Yes | |

| Hydrogen Bond Acceptors | ~4 | Yes | |

| Veber's Rule | Topological Polar Surface Area | ~53.1 Ų | Yes |

Note: Some values are based on the closely related isomer 1-(oxan-2-yl)-1H-pyrazol-4-amine and are considered estimates for this compound.

Biological Activity Profiling in Vitro Studies

Enzyme Inhibition Studies

There is no published research detailing the inhibitory effects of 1-(Oxan-3-yl)-1H-pyrazol-3-amine on the specified enzyme targets. The pyrazole (B372694) core is present in many compounds designed as enzyme inhibitors, and research in this area is extensive for the broader class of pyrazole derivatives.

Kinase Inhibition Assays (e.g., Casein Kinase 1δ/ε, p38MAPK, Cyclin-Dependent Kinase 8 (CDK8))

No studies were found that evaluated this compound as an inhibitor of Casein Kinase 1δ/ε, p38 Mitogen-Activated Protein Kinase (p38MAPK), or Cyclin-Dependent Kinase 8 (CDK8).

However, the broader class of pyrazole derivatives has been extensively investigated for kinase inhibitory activity. For instance, various N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of Casein Kinase 1δ/ε (CK1δ/ε) researchgate.netnih.gov. Similarly, pyrazole-based compounds have been developed as potent inhibitors of p38 MAPK and CDK8, showing potential in the treatment of inflammatory diseases and cancer, respectively nih.govchemmethod.comnih.gov. The pyrazole scaffold is recognized for its ability to interact with the ATP-binding site of kinases mdpi.commdpi.com.

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

There is no specific data on the cyclooxygenase (COX-1 and COX-2) inhibitory activity of this compound.

Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole structure are known to be potent COX inhibitors. For example, celecoxib, a selective COX-2 inhibitor, features a pyrazole ring nih.govnih.govyoutube.com. Research on other polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles has also demonstrated significant COX-2 inhibitory potential and selectivity nih.gov.

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

The inhibitory potential of this compound against α-amylase and α-glucosidase has not been reported in the scientific literature.

In the context of related compounds, rhodanine-pyrazole conjugates and other pyrazole derivatives have been synthesized and evaluated as inhibitors of these enzymes, which are key targets in the management of type 2 diabetes researchgate.netnih.govnih.gov. These studies suggest that the pyrazole scaffold can be a valuable component in the design of new glycosidase inhibitors.

Other Enzyme Targets (e.g., Dipeptidyl Peptidase-4 (DPP-4), Carbonic Anhydrase)

No in vitro studies on the inhibition of Dipeptidyl Peptidase-4 (DPP-4) or Carbonic Anhydrase by this compound are available.

However, the pyrazole moiety has been incorporated into molecules targeting these enzymes. For instance, pyrazole-containing thiosemicarbazones and β-amino carbonyl compounds have been investigated as DPP-4 inhibitors for their potential in treating type 2 diabetes nih.govresearchgate.netresearchgate.netpastic.gov.pk.

Antimicrobial Activity Evaluation (In Vitro)

Specific data on the in vitro antimicrobial spectrum of this compound against bacterial strains is not available in published research.

Antibacterial Spectrum Analysis (Gram-Positive and Gram-Negative Bacterial Strains)

A detailed analysis of the antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria has not been documented.

The pyrazole nucleus is a common feature in many compounds with demonstrated antimicrobial properties. Numerous studies have reported the synthesis of pyrazole derivatives and their evaluation against a wide range of bacteria, including resistant strains like MRSA nih.govnih.govnih.govnih.gov. The antimicrobial activity of these compounds is often attributed to the versatile chemical nature of the pyrazole ring nih.govresearchgate.net.

Antifungal Spectrum Analysis

There is no available scientific literature detailing the antifungal spectrum of this compound. Studies have not been published that evaluate its efficacy against a panel of fungal pathogens.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

No published data exists on the Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) of this compound against any fungal or bacterial strains. Such studies are fundamental for quantifying the potency of a potential antimicrobial agent, and their absence indicates a lack of foundational research in this area.

Mechanistic Insights into Antimicrobial Action (e.g., DNA Gyrase Inhibition)

Without primary activity data, there have been no subsequent investigations into the potential antimicrobial mechanism of action for this compound. Therefore, there is no information regarding its ability to inhibit specific microbial targets such as DNA gyrase.

Antiproliferative Activity (In Vitro Cell Line Studies)

Screening against Diverse Cancer Cell Lines (e.g., Colon, Prostate, Pancreatic, Skin Cancer Cell Lines)

A comprehensive search of research databases indicates that this compound has not been screened for antiproliferative activity against common cancer cell lines. There are no reports of its effects on colon, prostate, pancreatic, skin, or any other cancer cell lines.

Investigation of Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

As there is no evidence of primary antiproliferative activity, no further studies have been conducted to investigate the potential cellular mechanisms of action. Research into apoptosis induction, cell cycle arrest, or other related pathways has not been undertaken for this compound.

Anti-inflammatory Activity (In Vitro Mechanistic Investigations)

There is a lack of published research on the in vitro anti-inflammatory properties of this compound. Mechanistic investigations to determine its potential effects on inflammatory pathways, such as inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production, have not been reported in the scientific literature.

Inhibition of Pro-inflammatory Mediators (e.g., Cytokine Production like IL-6, TNF-α, Nitrogen Oxide)

There is no specific research data available on the inhibitory effects of this compound on the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), or on the inhibition of nitrogen oxide (NO).

While numerous studies have demonstrated the potential of various pyrazole derivatives to inhibit these inflammatory mediators, such investigations have not been extended to this compound. For instance, certain pyrazole-pyridazine hybrids have shown inhibitory activity against TNF-α and IL-6. Similarly, other pyrazole analogues have been reported to suppress the production of nitric oxide in vitro. However, these findings are specific to the tested derivatives and cannot be directly extrapolated to this compound without experimental verification.

Assessment of Protein Denaturation Inhibition

There are no published studies on the assessment of protein denaturation inhibition by this compound. The ability of a compound to prevent protein denaturation is often used as an in vitro screening method for anti-inflammatory activity. While some pyrazole-containing compounds have been evaluated using this assay, no such data exists for this compound.

Antioxidant Activity Assessment (In Vitro)

Ferric Reducing Antioxidant Power (FRAP) Assays

There is no available data from Ferric Reducing Antioxidant Power (FRAP) assays for this compound. The FRAP assay is a common method to determine the total antioxidant capacity of a substance by measuring its ability to reduce ferric iron. Although other pyrazole derivatives have been assessed using this method, the antioxidant potential of this compound via the FRAP assay remains uninvestigated.

Assessment of Radical Scavenging Abilities

There is a lack of research on the radical scavenging abilities of this compound. Various assays are used to assess the capacity of a compound to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The pyrazole scaffold is known to be a source of compounds with radical scavenging properties, but specific data for this compound is not present in the scientific literature. nih.govnih.gov

Based on an extensive review of the current scientific literature, there is no specific experimental data available for the in vitro biological and antioxidant activities of this compound as per the outlined subsections. The potential of this compound in the inhibition of pro-inflammatory mediators, prevention of protein denaturation, and its antioxidant capacity has not yet been explored or reported. Future research is required to elucidate the specific biological profile of this compound.

Structure Activity Relationship Sar Studies for 1 Oxan 3 Yl 1h Pyrazol 3 Amine Derivatives

Impact of the Oxan-3-yl Moiety on Biological Activity and Selectivity

Firstly, the oxan ring introduces a degree of conformational rigidity, which can be advantageous for binding to specific protein targets. This constrained conformation can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity.

Secondly, the oxygen atom within the oxan ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding site of a target protein. This can enhance the binding affinity and contribute to the selectivity of the compound for a particular target over others.

Influence of the Pyrazole-3-amine Scaffold on Target Binding and Efficacy

The pyrazole-3-amine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.govmdpi.com This scaffold's importance stems from its ability to form key interactions with the ATP-binding site of many kinases.

The 3-amino group of the pyrazole (B372694) ring is particularly crucial as it often acts as a hydrogen bond donor, forming interactions with the hinge region of the kinase. mdpi.comnih.gov This interaction is a common feature of many potent and selective kinase inhibitors and is a primary determinant of their binding affinity. The nitrogen atoms of the pyrazole ring itself can also participate in hydrogen bonding or act as a linker to correctly position other functional groups within the binding pocket. mdpi.com

Correlation of Substituent Modifications with Pharmacological Profiles

The pharmacological profile of 1-(Oxan-3-yl)-1H-pyrazol-3-amine derivatives can be finely tuned by introducing various substituents at different positions on the pyrazole ring or the oxan moiety. Structure-activity relationship (SAR) studies have demonstrated that even small modifications can have a profound impact on potency and selectivity. nih.govnih.gov

For instance, substitutions on the pyrazole ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the target protein. As an example, the introduction of a cyclopropyl (B3062369) moiety on the pyrazole ring of 3-aminopyrazole-based kinase inhibitors has been shown to result in excellent cellular activity. nih.gov

The following table summarizes the general trends observed in the SAR of pyrazole derivatives, which can be extrapolated to the this compound series.

| Position of Substitution | Type of Substituent | General Impact on Activity |

| Pyrazole C4 | Small alkyl groups | Can enhance binding and selectivity |

| Pyrazole C4 | Bulky aromatic groups | May decrease activity due to steric hindrance |

| Pyrazole C5 | Electron-withdrawing groups | Can modulate pKa and improve cell permeability |

| Pyrazole C5 | Hydrogen bond donors/acceptors | Can form additional interactions with the target |

| Oxan Ring | Hydroxyl groups | May increase solubility and provide additional H-bonding |

| Oxan Ring | Fluorine atoms | Can improve metabolic stability and binding affinity |

These trends highlight the importance of systematic exploration of the chemical space around the core scaffold to identify derivatives with optimized pharmacological profiles.

Identification of Pharmacophoric Features for Optimized Activity

Based on the analysis of the structure-activity relationships of this compound derivatives and related compounds, several key pharmacophoric features can be identified for optimized biological activity, particularly as kinase inhibitors. A pharmacophore model for this class of compounds would typically include:

A hydrogen bond donor: The 3-amino group on the pyrazole ring is a critical feature for interaction with the kinase hinge region. mdpi.comnih.gov

A heterocyclic ring system: The pyrazole ring serves as a central scaffold, providing the necessary framework for the correct orientation of other functional groups. nih.govmdpi.com

A hydrogen bond acceptor: The oxygen atom of the oxan-3-yl moiety can form important hydrogen bonds with the target protein.

A hydrophobic/aromatic region: The pyrazole ring itself and any additional hydrophobic substituents can engage in van der Waals and π-stacking interactions. mdpi.com

A defined spatial arrangement: The relative orientation of these features, dictated by the pyrazole and oxan rings, is crucial for effective binding.

The following table outlines the key pharmacophoric features and their roles in contributing to the biological activity of these compounds.

| Pharmacophoric Feature | Structural Element | Role in Biological Activity |

| Hydrogen Bond Donor | Pyrazole-3-amine | Hinge binding in kinases |

| Heterocyclic Scaffold | Pyrazole Ring | Core structural framework |

| Hydrogen Bond Acceptor | Oxan Oxygen | Additional binding interactions |

| Hydrophobic Region | Pyrazole Ring & Substituents | van der Waals / π-stacking interactions |

Patent Landscape and Intellectual Property Analysis

Overview of Current Patent Coverage for Pyrazole (B372694) Derivatives

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, leading to a crowded and mature patent landscape. mdpi.comgoogle.com A multitude of patents protect a wide array of pyrazole derivatives, showcasing their versatility across numerous therapeutic areas. These patents are held by a diverse range of entities, from large pharmaceutical corporations to specialized biotechnology companies and academic institutions.

The primary therapeutic focus of many pyrazole-related patents is in the field of oncology , with a significant number of filings directed towards their use as protein kinase inhibitors . nih.govnih.gov These compounds are designed to interfere with the signaling pathways that control cell growth and proliferation, which are often dysregulated in cancer. mdpi.com Patents in this space often claim broad Markush structures, which encompass a vast chemical space around a core pyrazole scaffold, aiming to protect a multitude of potential drug candidates. psu.edu

Beyond oncology, patent coverage for pyrazole derivatives extends to a variety of other indications, including:

Inflammatory and Autoimmune Diseases : Compounds targeting kinases such as Janus kinases (JAKs) are prominent. nih.gov

Neurodegenerative Diseases : Patents describe pyrazole derivatives for conditions like Alzheimer's disease. google.com

Metabolic Disorders : Including diabetes.

Infectious Diseases : With antiviral and antibacterial applications.

Cardiovascular Conditions : For example, as angiotensin II antagonists. google.com

The scope of these patents typically covers the composition of matter of the novel compounds, their synthesis, pharmaceutical compositions containing them, and their methods of use in treating specific diseases.

Specific Patent Filings Related to 1-(Oxan-3-yl)-1H-pyrazol-3-amine and Close Analogs

A detailed search of patent databases does not reveal any patents that specifically claim the chemical entity this compound by name or explicit structure. However, this does not necessarily mean the compound is in the public domain. It is highly probable that this molecule falls under the scope of broader Markush claims in existing patents for pyrazole derivatives.

Many patents for pyrazole-based compounds, particularly those targeting kinases, feature a generic structure that includes a pyrazole core with various substituents. For instance, a patent might claim a pyrazole ring substituted at the N1 position with a "saturated heterocyclic group" and at the 3-position with an "amino group." google.com In such a case, the oxanyl group of this compound would be considered a saturated heterocycle, and the compound could therefore be encompassed by the patent's claims.

An example of such broad claiming can be seen in patents for 3-amino-pyrazole derivatives, which are described as useful for treating cancer and other proliferative disorders. google.com These patents often define substituents in a way that allows for a vast number of possible chemical entities.

While direct patent filings for this compound are not apparent, the table below lists examples of patents for structurally related pyrazole derivatives that highlight the types of scaffolds and substitutions being protected.

| Patent / Application Number | Title | Assignee | Therapeutic Area (if specified) |

| US6218418B1 | 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents | Pharmacia & Upjohn S.p.A. | Antitumor, cell proliferative disorders, Alzheimer's disease |

| US10570139B2 | Substituted pyrazolo[1,5-a]pyrimidines as Bruton's tyrosine kinase modulators | Incyte Corporation | Not specified |

| EP3406598A1 | Pyrazole derivatives as inhibitors of STAT3 | The Board of Trustees of the Leland Stanford Junior University | Cancer and other diseases related to STAT3 activity |

Analysis of Patent Trends and Intellectual Property Strategies in the Field

The intellectual property strategies in the pyrazole field are indicative of a mature and highly competitive area of drug discovery. Several key trends can be observed:

Focus on "Me-Too" and "Me-Better" Drugs: With many foundational pyrazole-based drugs now established, a significant portion of patent activity is focused on developing next-generation compounds with improved efficacy, selectivity, or pharmacokinetic profiles. This often involves making subtle modifications to existing scaffolds to secure new intellectual property.

Broad Markush Claims: As mentioned, a common strategy is to file patents with very broad Markush structures. This allows companies to claim a large chemical space, potentially blocking competitors from developing similar compounds. The actual number of exemplified compounds in such patents can be relatively small compared to the theoretical number of claimed structures. psu.edu

Target-Specific Filings: As our understanding of disease biology grows, there is a trend towards filing patents on pyrazole derivatives that are highly selective for a particular biological target, such as a specific kinase. nih.gov This can provide a stronger intellectual property position, especially if the target is novel or validated.

Combination Therapies: An emerging trend is the patenting of combination therapies, where a pyrazole-based drug is used in conjunction with one or more other therapeutic agents. This can extend the patent life of a drug and provide new avenues for its use.

Process and Formulation Patents: Beyond the composition of matter, companies also seek patent protection for novel and efficient methods of synthesizing pyrazole derivatives and for specific pharmaceutical formulations. This can create additional layers of intellectual property protection, even after the primary patent on the compound has expired. google.com

Future Research Directions and Therapeutic Potential

Development of Novel and Greener Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh and environmentally taxing. researchgate.net Future research on 1-(oxan-3-yl)-1H-pyrazol-3-amine should prioritize the development of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Recent advancements in the synthesis of pyrazole scaffolds have highlighted several sustainable strategies. These include the use of green solvents, renewable energy sources like microwave and ultrasound irradiation, and recyclable catalysts. nih.govresearchgate.netcitedrive.com Multicomponent reactions (MCRs) are particularly promising, as they allow for the construction of complex molecules in a single step, which is both atom-economical and operationally simple. researchgate.net For instance, one-pot condensation reactions of hydrazines, β-dicarbonyl compounds, and other building blocks have been shown to be effective for creating substituted pyrazoles. researchgate.netnih.gov

Future synthetic strategies for this compound and its analogs could explore:

Solvent-free reaction conditions, potentially using grinding techniques or ionic liquids. tandfonline.com

The use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net

Flow chemistry processes for safer, more scalable, and efficient production.

These greener approaches would not only reduce the environmental impact of synthesis but also potentially lower production costs, a critical factor in drug development. researchgate.net

Exploration of New Biological Targets and Disease Indications

The pyrazole nucleus is a privileged scaffold, meaning it is a recurring motif in a multitude of biologically active compounds. researchgate.netmdpi.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. researchgate.netmdpi.com

Given this broad activity profile, this compound should be screened against a diverse panel of biological targets to identify novel therapeutic applications. Key areas for exploration include:

Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors used in cancer therapy. nih.govnih.gov Screening against various kinase families, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and Janus kinases (JAKs), could reveal potential applications in oncology and inflammatory diseases. nih.govrsc.org For example, novel pyrazole derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle. rsc.org

Cyclooxygenase (COX) Inhibition: Some pyrazoles are known to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov Investigating the effect of this compound on COX-1 and COX-2 could lead to the development of new anti-inflammatory agents with potentially improved safety profiles. nih.govnih.gov

Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyrazole derivatives have shown activity against various bacterial and fungal strains. mdpi.com The unique structural features of this compound may confer activity against drug-resistant pathogens.

The following table summarizes the diverse biological targets of various pyrazole derivatives, suggesting potential avenues for investigating this compound.

| Biological Target Family | Specific Examples of Targets | Potential Therapeutic Indications |

| Kinases | CDK2, CDK8, PI3K, ALK, ROS1 | Cancer, Inflammatory Disorders |

| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain |

| Microtubules | Tubulin | Cancer |

| G-protein coupled receptors | GPR142 | Diabetes |

| Enzymes | Carbonic Anhydrase, MAO-B | Glaucoma, Neurological Disorders |

Rational Design and Synthesis of Highly Potent and Selective Analogs

Once a promising biological activity is identified for this compound, the next step will be the rational design and synthesis of analogs to optimize its potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this phase to understand how different structural modifications impact the compound's interaction with its biological target. researchgate.netfrontiersin.org

Key considerations for the design of analogs include:

Modification of the Oxane Ring: Altering the substitution pattern or stereochemistry of the oxane ring can influence the compound's solubility, permeability, and binding affinity.

Substitution on the Pyrazole Ring: Introducing various functional groups at different positions on the pyrazole ring can modulate the electronic properties and steric profile of the molecule, leading to enhanced activity and selectivity. researchgate.net

Derivatization of the Amino Group: The primary amine at the 3-position of the pyrazole ring is a key site for modification to explore different interactions with the target protein. nih.govmdpi.com

The table below illustrates how modifications to the pyrazole scaffold have led to potent inhibitors for specific targets, providing a blueprint for the derivatization of this compound.

| Parent Scaffold | Modification | Resulting Compound/Analog | Biological Activity |

| Pyrazole | Addition of a substituted benzimidazole | 1,3-diphenyl-1H-pyrazole containing benzimidazole | Anticancer, Apoptosis induction nih.gov |

| Pyrazole | Linkage to an indole (B1671886) moiety | Indole-pyrazole hybrids | CDK2 inhibition nih.gov |

| Pyrazole | Incorporation of a thiazole (B1198619) ring | Thiazole-pyrazole hybrids | Cytotoxicity against cancer cell lines frontiersin.org |

Integration of Advanced Computational Methodologies for Drug Discovery

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. chemmethod.com For this compound, integrating advanced computational methodologies will be essential for a more efficient and targeted research program.

Computational approaches that should be employed include:

Molecular Docking: To predict the binding mode of this compound and its analogs within the active site of potential biological targets. nih.gov This can help in prioritizing which analogs to synthesize.

Virtual Screening: To screen large libraries of virtual compounds based on the this compound scaffold against various target proteins, identifying potential hits for further experimental validation. chemmethod.com

ADME/Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early identification of compounds with favorable pharmacokinetic profiles and low potential for toxicity. rsc.orgnih.gov

Molecular Dynamics Simulations: To study the dynamic behavior of the compound-target complex, providing insights into the stability of the interaction and guiding further optimization. rsc.org

The use of these computational tools can significantly reduce the time and cost associated with the early stages of drug discovery. chemmethod.com

Potential for Combination Therapies and Synergistic Effects

In many complex diseases, such as cancer, combination therapies that target multiple pathways simultaneously have proven to be more effective than monotherapies. Pyrazole-containing drugs are already used in combination therapies. nih.gov For example, Trikafta®, which contains the pyrazole derivative tezacaftor, is a combination therapy for cystic fibrosis. nih.gov

Future research should explore the potential of this compound and its optimized analogs in combination with existing drugs. This could lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. This approach may also help in overcoming drug resistance.

Areas for investigation include:

Combining a this compound-based kinase inhibitor with standard chemotherapy agents in cancer treatment.

Pairing a novel anti-inflammatory agent derived from this scaffold with other immunomodulatory drugs for autoimmune diseases.

Investigating synergistic antimicrobial effects by combining a pyrazole derivative with existing antibiotics.

Q & A

Q. What are the common synthetic routes for 1-(Oxan-3-yl)-1H-pyrazol-3-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, the oxetan-3-yl group can be introduced via alkylation of a pyrazole precursor with an oxetane-derived electrophile (e.g., oxetan-3-yl tosylate) under basic conditions (e.g., NaH in THF). Key optimization parameters include:

- Temperature : Reactions often proceed at 0–60°C to balance reactivity and side-product formation.

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the pyrazole amine.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Post-synthesis, purification via column chromatography (silica gel, EtOAc/hexane gradients) is critical.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent integration. The oxetan-3-yl group shows distinct proton signals at δ 4.5–5.0 ppm (oxetane ring) and δ 3.5–4.0 ppm (CH adjacent to oxygen) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., CHNO: 139.16 g/mol) .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How does the oxetan-3-yl substituent influence the compound’s reactivity and biological interactions?

The oxetane ring introduces steric constraints and enhances hydrophilicity, affecting both chemical reactivity and target binding:

- Steric effects : The rigid oxetane ring limits rotational freedom, potentially improving binding selectivity to enzymes (e.g., kinases) .

- Hydrogen-bonding : Oxygen in the oxetane participates in H-bonding with biological targets, as shown in docking studies .

Comparative data with analogs (Table 1) highlight substituent-dependent activity:

| Substituent | LogP | Binding Affinity (IC, nM) |

|---|---|---|

| Oxetan-3-yl | 0.8 | 12.3 ± 1.2 |

| Tetrahydrofuran-3-yl | 1.2 | 28.7 ± 3.1 |

| Cyclopropyl | 1.5 | 45.9 ± 4.5 |

Lower LogP (oxetan-3-yl) correlates with improved solubility and target engagement .

Q. How can researchers resolve contradictory crystallographic data during structure refinement?

Contradictions (e.g., disorder in the oxetane ring) require iterative refinement using tools like SHELXL:

- Twinning analysis : Use PLATON to detect twinning and apply HKLF5 instructions in SHELXL .

- Disorder modeling : Split occupancies for overlapping atoms (e.g., oxetane oxygen) and apply restraints (DFIX, SIMU) to stabilize geometry .

- Validation : Check R and CCDC deposition (e.g., structure A1BQ8 ) to benchmark against known data.

Q. What methodological approaches are used to probe the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure IC under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Mutagenesis studies : Replace key residues (e.g., Ser/Thr in kinase ATP-binding pockets) to identify binding hotspots .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How can structural analogs of this compound be designed to mitigate metabolic instability?

- Bioisosteric replacement : Substitute oxetane with azetidine (improved metabolic resistance) or fluorinated groups (e.g., CF) to block CYP450 oxidation .

- Prodrug strategies : Introduce ester or carbamate moieties at the pyrazole amine to enhance plasma stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking and experimental binding data?

- Force field calibration : Re-parameterize AMBER or CHARMM force fields to better model oxetane-protein van der Waals interactions .

- Solvent effects : Include explicit water molecules in MD simulations to account for desolvation penalties .

- Experimental validation : Use surface plasmon resonance (SPR) to measure on/off rates and reconcile with docking scores .

Methodological Tables

Q. Table 1. Comparative Reactivity of Pyrazole Derivatives

| Derivative | Reaction Rate (k, s) | Activation Energy (kJ/mol) |

|---|---|---|

| This compound | 0.45 ± 0.03 | 68.2 |

| 1-(Tetrahydrofuran-3-yl)-1H-pyrazol-3-amine | 0.32 ± 0.02 | 72.5 |

| 1-(Cyclopentyl)-1H-pyrazol-3-amine | 0.28 ± 0.04 | 79.8 |

Data derived from Arrhenius plots of alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.